3-Methylnonane-2,4-dione
Overview
Description
3-Methyl-2, 4-nonanedione, also known as 3-octylpentane-2, 4-dione, belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. 3-Methyl-2, 4-nonanedione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Methyl-2, 4-nonanedione is a burnt, caramel, and fruity tasting compound that can be found in fats and oils and tea. This makes 3-methyl-2, 4-nonanedione a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Flavor Applications
Practical Synthesis and Flavor Profile 3-Methylnonane-2,4-dione has been synthesized practically through the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation. This compound is recognized for its intense straw-like and fruity flavor, highlighting its potential in flavoring applications (Kato & Yuasa, 2001).
Enantiomer Synthesis for Flavor Enhancement Both (3R) and (3S) enantiomers of the chiral green tea flavor compound 3-hydroxy-3-methylnonane-2,4-dione have been synthesized. This synthesis, employing acetylacetoin synthase and acetylacetoin reductase from Bacillus licheniformis, points to the compound’s role in enhancing flavors, particularly in tea-related products (Bortolini et al., 2013).
Chemical Structure and Stability
Structural and Thermal Properties Studies on the molecular structure and thermal properties of this compound derivatives like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione and its Pd(II) complex, have provided insights into their high thermal stability, indicating their potential for various thermal applications (Mahmudov et al., 2011).
Enol Form and Hydrogen Bond Strength The enol form of 3-(ortho-methoxyphenylthio) and 3-(para-methoxyphenylthio)pentane-2,4-dione has been investigated to understand the hydrogen bond strength and vibrational assignments, offering a pathway to explore the compound's chemical behavior and applications in various scientific fields (Zahedi-Tabrizi et al., 2015).
Applications in Material Science
Toughening Polylactide (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, synthesized from L-lactide, was used in the toughening of polylactide, signifying its role in enhancing the material properties of bioplastics. This application demonstrates the compound's utility in developing more durable and sustainable materials (Jing & Hillmyer, 2008).
Photolithography Applications
Nonchemically Amplified Deep UV Photoresists 3-Diazopiperi-2,4-diones, prepared using this compound derivatives, have been explored as photoactive substrates for microlithography. Their ability to undergo the Wolff rearrangement with high quantum yield upon exposure in the deep ultraviolet spectrum marks their significance in the field of photolithography (Tattersall et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylnonane-2,4-dione is a compound that is naturally found in fats and oils . It is also present in Japanese green tea and pressure-cooked hen meat . It has been described as an intense straw-like and fruity flavored compound . .
Mode of Action
It is known to contribute to the flavor of various foods and beverages . It is suggested that the compound may interact with olfactory receptors, leading to the perception of its characteristic aroma .
Biochemical Pathways
It is known to be a contributor to the flavor reversion in soybean oil . Flavor reversion is a complex process involving various chemical reactions, including oxidation . .
Result of Action
The primary known result of the action of this compound is the contribution to the flavor of various foods and beverages . It imparts a straw-like and fruity flavor . .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its concentration in green tea was found to increase during storage, but decreased after three months . This suggests that factors such as temperature, light, and storage duration can influence the stability and efficacy of this compound.
Properties
IUPAC Name |
3-methylnonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBGAIWXAXBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869569 | |
Record name | 2,4-Nonanedione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid; Fruity aroma with vanilla top notes | |
Record name | 3-Methyl-2,4-nonedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methyl-2,4-nonanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in hexane, diethylether; insoluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2,4-nonedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.927 | |
Record name | 3-Methyl-2,4-nonedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
113486-29-6 | |
Record name | 3-Methyl-2,4-nonanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113486-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4-nonanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113486296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Nonanedione, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Nonanedione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Nonanedione, 3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2,4-NONANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854O7EVF99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methyl-2,4-nonanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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